

# Application Notes and Protocols: DNL343 for Optic Nerve Crush Injury Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DNL343** is a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR). [1][2][3] The ISR is a cellular signaling pathway activated by various stress conditions, and its prolonged activation can contribute to neurodegeneration.[1][2][3] **DNL343** has been shown to be neuroprotective in preclinical models of neurodegeneration, including the optic nerve crush (ONC) injury model, by inhibiting the ISR.[1][2][3] These application notes provide detailed protocols for utilizing **DNL343** in a mouse model of ONC injury to study its neuroprotective effects.

# Mechanism of Action: DNL343 and the Integrated Stress Response

The ISR is a conserved cellular pathway that responds to various stressors, leading to the phosphorylation of the  $\alpha$ -subunit of eukaryotic initiation factor 2 (eIF2 $\alpha$ ). Phosphorylated eIF2 $\alpha$  inhibits eIF2B, a guanine nucleotide exchange factor, which in turn reduces global protein synthesis while selectively translating stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). Chronic activation of the ISR and subsequent upregulation of ATF4 and its target genes, like C/EBP homologous protein (CHOP), can lead to apoptosis and neurodegeneration. **DNL343** activates eIF2B, thereby counteracting the effects of eIF2 $\alpha$ 



phosphorylation, restoring protein synthesis, and mitigating the detrimental effects of prolonged ISR activation.





Click to download full resolution via product page

**DNL343** mechanism of action in the ISR pathway.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from preclinical studies of **DNL343** in a mouse optic nerve crush model.

Table 1: Effect of DNL343 on ISR Gene Expression in the

**Retina 2 Days Post-ONC** 

| Treatment Group    | Atf4 (Fold Change<br>vs. Contralateral) | Chac1 (Fold<br>Change vs.<br>Contralateral) | Ddit3 (CHOP) (Fold<br>Change vs.<br>Contralateral) |
|--------------------|-----------------------------------------|---------------------------------------------|----------------------------------------------------|
| Vehicle            | 3.5                                     | 15.0                                        | 4.0                                                |
| DNL343 (0.3 mg/kg) | 3.0                                     | 12.0                                        | 3.5                                                |
| DNL343 (1 mg/kg)   | 2.5                                     | 8.0                                         | 2.8                                                |
| DNL343 (3 mg/kg)   | 1.8                                     | 4.0                                         | 2.0                                                |
| DNL343 (12 mg/kg)  | 1.2                                     | 2.0                                         | 1.5                                                |

Data are presented as

mean fold change

relative to the

uncrushed

contralateral retina.

Data extracted from

Yulyaningsih et al.,

eLife, 2023.

## Table 2: Effect of DNL343 on Retinal Ganglion Cell (RGC) Survival 14 Days Post-ONC



| Treatment Group                                                                                                    | Surviving RGCs (cells/mm²) |
|--------------------------------------------------------------------------------------------------------------------|----------------------------|
| Uncrushed Control                                                                                                  | 2500                       |
| Vehicle                                                                                                            | 1200                       |
| DNL343 (0.3 mg/kg)                                                                                                 | 1400                       |
| DNL343 (1 mg/kg)                                                                                                   | 1700                       |
| DNL343 (3 mg/kg)                                                                                                   | 2200                       |
| DNL343 (12 mg/kg)                                                                                                  | 2400                       |
| Data are presented as mean number of surviving RGCs per mm². Data extracted from Yulyaningsih et al., eLife, 2023. |                            |

# **Experimental Protocols Experimental Workflow**





Click to download full resolution via product page

General experimental workflow for **DNL343** studies.

### Protocol 1: Optic Nerve Crush (ONC) Injury in Mice

#### Materials:

- Adult C57BL/6J mice (8-12 weeks old)
- Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)



- Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
- Lubricating eye ointment
- Dissecting microscope
- Vannas scissors or similar fine surgical scissors
- Fine-tipped forceps (e.g., Dumont #5)
- Self-closing forceps (for crush)
- Surgical swabs
- Bead sterilizer

#### Procedure:

- Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
- Apply a drop of topical anesthetic to the eye that will undergo surgery. Apply lubricating ointment to the contralateral eye to prevent drying.
- Under a dissecting microscope, make a small incision in the conjunctiva on the lateral side of the eyeball.
- Gently retract the conjunctiva and extraocular muscles to expose the optic nerve. Be careful
  to avoid damaging the ophthalmic artery and other blood vessels.
- Using self-closing forceps, crush the optic nerve approximately 1-2 mm behind the globe for 3-5 seconds. Ensure the crush is firm and complete.
- Release the forceps and reposition the eye within the orbit.
- The conjunctival incision can be left to heal or closed with a single suture.
- Administer post-operative analgesics as per your institution's guidelines.



Monitor the animal during recovery until it is fully ambulatory.

### **Protocol 2: DNL343 Administration**

#### Materials:

- DNL343
- Vehicle solution (e.g., 0.5% methylcellulose in water)
- Oral gavage needles (20-22 gauge, ball-tipped)
- 1 mL syringes

#### Procedure:

- Prepare a stock solution of DNL343 in the vehicle at the desired concentrations (e.g., 0.3, 1, 3, and 12 mg/kg). Ensure the solution is homogenous.
- Three hours after the ONC surgery, administer the first dose of DNL343 or vehicle via oral gavage.
- Continue daily administration at the same time each day for the duration of the experiment (e.g., 2 or 14 days).
- The volume of administration should be calculated based on the animal's body weight (typically 10 mL/kg).

## Protocol 3: Retinal Ganglion Cell (RGC) Survival Quantification

#### Materials:

- 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
- PBS
- Blocking solution (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS)



- Primary antibodies: anti-RBPMS (e.g., guinea pig, 1:500) and anti-Tuj1 (βIII-tubulin; e.g., mouse, 1:500)
- Fluorophore-conjugated secondary antibodies (e.g., Donkey anti-guinea pig Alexa Fluor 488, Donkey anti-mouse Alexa Fluor 594)
- Mounting medium with DAPI
- · Microscope slides and coverslips
- Fluorescence microscope

#### Procedure:

- At the experimental endpoint (e.g., 14 days post-ONC), euthanize the mice and enucleate the eyes.
- Create a small puncture at the limbus and fix the eyes in 4% PFA for 1-2 hours at room temperature.
- Dissect the retinas in PBS under a dissecting microscope.
- Make four radial incisions to flatten the retina.
- Permeabilize and block the retinas in blocking solution for 1-2 hours at room temperature.
- Incubate the retinas with primary antibodies overnight at 4°C on a shaker.
- Wash the retinas three times in PBS for 15 minutes each.
- Incubate with secondary antibodies for 2 hours at room temperature in the dark.
- Wash the retinas three times in PBS for 15 minutes each.
- Mount the retinas on microscope slides with the ganglion cell layer facing up, using mounting medium with DAPI.



- Image the retinas using a fluorescence microscope. Capture images from central, middle, and peripheral regions of each retinal quadrant.
- Count the number of RBPMS-positive cells (a specific marker for RGCs) using image analysis software (e.g., ImageJ).
- Calculate the average RGC density (cells/mm²) for each retina.

## **Protocol 4: ISR Marker Analysis by qPCR**

#### Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit)
- Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
- SYBR Green qPCR Master Mix
- qPCR primers for target genes (Atf4, Chac1, Ddit3) and a housekeeping gene (e.g., Gapdh)
- qPCR instrument

#### Procedure:

- At the experimental endpoint (e.g., 2 days post-ONC), euthanize the mice and dissect the retinas.
- Immediately homogenize the retinas and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.
- Perform qPCR using a standard thermal cycling protocol.



 Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the contralateral control retina.

### **Logical Relationships and Considerations**



Click to download full resolution via product page

Relationship between experimental variables and outcomes.

#### **Key Considerations:**

- Animal Welfare: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
- Surgical Skill: The optic nerve crush procedure requires practice to achieve consistent results. Inconsistent crushing can lead to high variability in the data.
- Dosing Accuracy: Accurate preparation and administration of DNL343 are critical for obtaining reliable dose-response data.
- Data Analysis: Appropriate statistical methods should be used to analyze the quantitative data, including comparisons between treatment groups and the vehicle control.
- Controls: The inclusion of uncrushed control and vehicle-treated groups is essential for proper interpretation of the results. The contralateral, uninjured eye serves as an internal



control for each animal.

These application notes and protocols provide a comprehensive guide for researchers to investigate the therapeutic potential of **DNL343** in a preclinical model of optic nerve injury. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 3. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that
  prevents and reverses the effects of neurodegeneration caused by the integrated stress
  response | eLife [elifesciences.org]
- To cite this document: BenchChem. [Application Notes and Protocols: DNL343 for Optic Nerve Crush Injury Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390914#using-dnl343-in-optic-nerve-crush-injury-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com